Camptothecin

Description

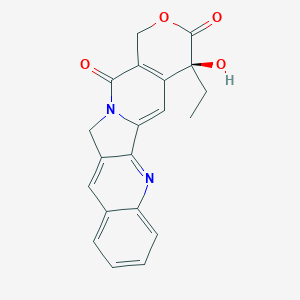

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030956 | |

| Record name | Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-03-4 | |

| Record name | Camptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007689034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | camptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3Z54Z28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

275-277 °C | |

| Record name | Camptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery of Camptothecin: A Technical Guide to its Isolation and Early-Stage Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth account of the seminal discovery of Camptothecin, a potent anti-neoplastic agent, from its natural source, Camptotheca acuminata. The narrative traces the pioneering work of Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute, detailing the bioactivity-guided fractionation process that led to the isolation of this novel alkaloid. This document outlines the experimental protocols employed in the 1960s for the extraction, purification, and characterization of Camptothecin. Furthermore, it presents the methodologies of the key biological assays, the in vivo L1210 mouse leukemia model and the in vitro KB cell cytotoxicity assay, which were instrumental in guiding the isolation and confirming the compound's potent anti-cancer properties. Quantitative data on the yield of Camptothecin and its activity in these early assays are summarized in structured tables. The mechanism of action, involving the inhibition of topoisomerase I, is also discussed. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery, offering a historical and technical perspective on the discovery of a landmark anti-cancer drug.

Introduction

The quest for novel anti-cancer agents from natural sources gained significant momentum in the mid-20th century, spurred by the success of antibiotics and the establishment of systematic screening programs. In 1955, the National Cancer Institute (NCI) in the United States initiated the Cancer Chemotherapy National Service Center (CCNSC) to evaluate a wide range of substances for anti-tumor potential.[1] Initially focused on synthetic compounds, the program expanded in 1960 to include extracts from plants and other natural sources.

It was within this framework that an extract from the Chinese tree, Camptotheca acuminata, first demonstrated significant anti-cancer activity in the late 1950s. This initial finding set the stage for a decade-long endeavor to isolate and identify the active constituent. This effort was spearheaded by Monroe E. Wall, who moved his research from the U.S. Department of Agriculture to the newly founded Research Triangle Institute (RTI) in 1960, where he was later joined by Mansukh C. Wani in 1962. Their collaborative work culminated in the isolation and structure elucidation of Camptothecin in 1966, a discovery that would eventually lead to the development of clinically important anti-cancer drugs.[1][2][3]

This guide provides a detailed technical overview of this pivotal discovery, focusing on the methodologies and data from the original research.

Bioactivity-Guided Isolation of Camptothecin

The isolation of Camptothecin was a classic example of bioactivity-guided fractionation, a cornerstone of natural product drug discovery. This process involves the systematic separation of a crude extract into fractions, with each fraction being tested for biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Plant Material and Initial Extraction

The starting material for the large-scale isolation was approximately 20 kg of the wood and bark of Camptotheca acuminata.[2][4] The initial extraction procedure, as inferred from later descriptions of similar work, likely involved the following steps:

-

Grinding: The dried plant material was ground to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material was sequentially extracted with solvents of increasing polarity to separate compounds based on their solubility. A common sequence would involve an initial extraction with a nonpolar solvent like hexane or petroleum ether to remove lipids and other nonpolar constituents, followed by extraction with a more polar solvent such as ethanol or a mixture of chloroform and methanol to extract the alkaloids.

Fractionation and Bioassays

The crude extract was then subjected to a series of chromatographic and partitioning steps to separate its components. The key to the success of this process was the iterative use of two bioassays to guide the fractionation:

-

In Vivo L1210 Mouse Leukemia Assay: This was the primary assay used to track the anti-tumor activity. The L1210 cell line, derived from a mouse lymphocytic leukemia, was implanted in mice.[5] Fractions of the plant extract were administered to the mice, and the efficacy was measured by the increase in the lifespan of the treated mice compared to a control group.

-

In Vitro KB (Eagle's Carcinoma of the Nasopharynx) Cell Cytotoxicity Assay: This assay provided a more rapid method for assessing the cytotoxicity of the fractions against a human cancer cell line.

The combination of these two assays provided a robust screening funnel, with the in vivo assay confirming the anti-tumor activity in a whole animal model.

The fractionation process itself involved techniques that were standard at the time, such as:

-

Solvent Partitioning: Separating compounds based on their differential solubility in two immiscible liquid phases.

-

Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their polarity.

This iterative process of separation and bioassay eventually led to the isolation of a pure, crystalline substance, which was named Camptothecin.

Structure Elucidation

The determination of the chemical structure of Camptothecin was a significant achievement. The structure was elucidated using a combination of spectroscopic techniques and confirmed by X-ray crystallography. The research team of Wall and Wani, in collaboration with A. T. McPhail and G. A. Sim, published the structure in the Journal of the American Chemical Society in 1966.[2][3][6]

The key structural features of Camptothecin (C20H16N2O4) revealed a novel pentacyclic ring system with a lactone ring, which was later found to be crucial for its biological activity.

Experimental Protocols

Extraction and Isolation of Camptothecin

The following is a generalized protocol for the bioactivity-guided isolation of Camptothecin from Camptotheca acuminata:

-

Plant Material Preparation: 20 kg of dried and ground wood and bark of Camptotheca acuminata was used as the starting material.

-

Initial Extraction:

-

The powdered plant material was first extracted with a non-polar solvent (e.g., petroleum ether or hexane) to remove fats and waxes.

-

The defatted plant material was then extracted with a polar solvent (e.g., 95% ethanol) to extract the alkaloids and other polar compounds.

-

The ethanol extract was concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract was suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., chloroform, ethyl acetate).

-

Each solvent fraction was concentrated and tested for activity in the L1210 and KB assays. The active principles were found to concentrate in the chloroform fraction.

-

-

Chromatographic Purification:

-

The active chloroform fraction was subjected to column chromatography on silica gel or alumina.

-

The column was eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions were collected and tested for bioactivity.

-

Active fractions were combined and subjected to further rounds of chromatography, potentially including preparative thin-layer chromatography (TLC), until a pure crystalline compound was obtained.

-

-

Crystallization: The purified Camptothecin was crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pale yellow needles.

In Vivo L1210 Mouse Leukemia Assay (Generalized NCI Protocol, 1960s)

-

Cell Line: L1210 mouse lymphocytic leukemia cells were maintained by serial passage in DBA/2 mice.

-

Tumor Inoculation: A suspension of L1210 cells (typically 10^5 cells) was injected intraperitoneally (i.p.) into healthy mice.

-

Treatment:

-

The test fractions or pure Camptothecin were suspended or dissolved in a suitable vehicle (e.g., saline with a suspending agent).

-

Treatment was initiated 24 hours after tumor inoculation.

-

The test substance was administered i.p. once daily for a specified number of days.

-

A control group of mice received only the vehicle.

-

-

Endpoint: The primary endpoint was the mean survival time (MST) of the treated mice compared to the control mice. The results were often expressed as a percentage increase in lifespan (% ILS).

-

% ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

-

In Vitro KB Cell Cytotoxicity Assay (Generalized NCI Protocol, 1960s)

-

Cell Line: KB cells (a human epidermoid carcinoma cell line) were maintained in monolayer culture in a suitable growth medium supplemented with fetal bovine serum.

-

Assay Setup:

-

A known number of KB cells were seeded into the wells of a microtiter plate.

-

The cells were allowed to attach and grow for 24 hours.

-

-

Treatment:

-

The test fractions or pure Camptothecin were dissolved in a suitable solvent (e.g., DMSO) and diluted with the culture medium to various concentrations.

-

The medium in the wells was replaced with the medium containing the test substance.

-

A control group of cells received medium with the solvent only.

-

-

Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint: Cell viability was determined using a suitable method, such as:

-

Visual Inspection: Microscopic examination for morphological changes indicative of cell death.

-

Protein Assay: Staining the remaining adherent cells with a dye like crystal violet and then solubilizing the dye to measure its absorbance, which is proportional to the number of viable cells.

-

The results were typically expressed as the concentration of the substance that inhibited cell growth by 50% (IC50).

-

Quantitative Data

The following tables summarize the key quantitative data from the early studies on Camptothecin.

Table 1: Yield of Camptothecin from Camptotheca acuminata

| Plant Material | Initial Quantity | Yield of Pure Camptothecin | Reference |

| Wood and Bark | ~20 kg | Data not explicitly stated in secondary sources, but described as being present in "minute quantities" | [2] |

Table 2: In Vivo Anti-Leukemic Activity of Camptothecin (L1210 Assay)

| Dose (mg/kg/day) | Treatment Schedule | % Increase in Lifespan (% ILS) | Reference |

| Specific data from the original 1966 paper is not available in the reviewed sources. | Typically daily i.p. injections | Reported as "very potent" | [1] |

Table 3: In Vitro Cytotoxicity of Camptothecin (KB Assay)

| Cell Line | IC50 (µg/mL) | Reference |

| KB (human oral epidermoid carcinoma) | Specific data from the original 1966 paper is not available in the reviewed sources. | [1] |

Mechanism of Action

The unique mechanism of action of Camptothecin was not fully elucidated until the 1980s. It was discovered that Camptothecin specifically targets the nuclear enzyme DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis in cancer cells.

Early Clinical Trials

Following the promising preclinical results, the NCI advanced Camptothecin to Phase I clinical trials in the early 1970s.[7] However, these initial trials were hampered by the compound's poor water solubility and the emergence of severe and unpredictable toxicities, most notably hemorrhagic cystitis. These challenges led to the temporary discontinuation of its clinical development. Interest in Camptothecin was revived in the 1980s following the discovery of its unique mechanism of action, which spurred the development of more soluble and less toxic analogs, such as topotecan and irinotecan, that are now established cancer chemotherapeutics.

Conclusion

The discovery of Camptothecin from Camptotheca acuminata stands as a landmark achievement in the field of natural product drug discovery. The pioneering work of Monroe E. Wall and Mansukh C. Wani, employing the principles of bioactivity-guided fractionation, not only yielded a novel anti-cancer agent with a unique mechanism of action but also laid the groundwork for the development of a new class of chemotherapeutic drugs. This technical guide has provided a detailed overview of the historical context, the experimental methodologies, and the early biological evaluation of Camptothecin, offering valuable insights for researchers and professionals in the ongoing search for new and effective cancer treatments.

Visualizations

Diagram 1: Bioactivity-Guided Fractionation Workflow

Caption: Workflow for the bioactivity-guided isolation of Camptothecin.

Diagram 2: Camptothecin's Mechanism of Action

Caption: Simplified signaling pathway of Camptothecin's mechanism of action.

References

- 1. acs.org [acs.org]

- 2. Discovery of Camptothecin and Taxol® | Invention & Technology Magazine [inventionandtech.com]

- 3. acs.org [acs.org]

- 4. From plant to cancer drug: lessons learned from the discovery of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Plant antirumor Agents. 1. The Isolation and Structure of Camptothecin, a Novel Alkaloidal Leukemia and Tumor Inhibitor from Camptotheca acuminata [scholars.duke.edu]

- 6. Camptothecin Production by In Vitro Cultures and Plant Regeneration in Ophiorrhiza Species | Springer Nature Experiments [experiments.springernature.com]

- 7. global.oup.com [global.oup.com]

From Ancient Chinese Remedy to Modern Oncology: The Enduring Legacy of Camptothecin

A Technical Guide on the Journey of a Potent Anticancer Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable journey of Camptothecin, from its roots in Traditional Chinese Medicine (TCM) to its pivotal role in modern cancer therapy. We delve into the historical context of its use, the scientific breakthroughs that led to its discovery and isolation, its intricate mechanism of action, and the subsequent development of life-saving analogs. This document provides a comprehensive overview for researchers, scientists, and professionals involved in the field of drug discovery and development.

Historical Roots in Traditional Chinese Medicine

The story of Camptothecin begins with the "Happy Tree," Camptotheca acuminata, a deciduous tree native to southern China.[1] In Traditional Chinese Medicine (TCM), various parts of this tree, known as "Xi Shu" (喜树), have been utilized for centuries to treat a range of ailments.[2]

Traditional preparations of Camptotheca acuminata were varied and often tailored to the specific condition being treated. Common methods included:

-

Decoctions: Simmering the bark, branches, or fruits in water to create a concentrated liquid for oral administration.[2] Dosages mentioned in some texts include 50-100g of bark or branches simmered in an equal amount of water, taken once a day.[2]

-

Pastes and Powders: Creating a paste from fresh leaves or fruits, or a powder from dried plant materials, which was then often mixed with rice wine.[2] This practice likely stemmed from the understanding that the active components were more soluble in alcohol.[2]

-

External Applications: The concentrated liquid from decoctions was also mixed with fats like wool fat or Vaseline to create ointments for treating skin conditions such as psoriasis.[2] Pounded young leaves mixed with salt were also applied externally to treat furuncles and skin ulcers.[2]

According to TCM principles, Camptotheca acuminata is considered to have a "bitter and puckery" taste and a "cool" nature, with therapeutic actions on the liver, gallbladder, spleen, and stomach.[2] Its traditional applications included treating psoriasis, liver and stomach ailments, and even certain cancers.[3][4]

The Scientific Discovery and Isolation of Camptothecin

The transition of Camptothecin from a traditional remedy to a scientifically validated compound began in the mid-20th century. In the late 1950s, as part of a large-scale screening of plant extracts by the National Cancer Institute (NCI), an extract from Camptotheca acuminata demonstrated potent anti-tumor activity.[5] This finding captured the attention of Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute.

In 1966, through a meticulous process of bioactivity-directed fractionation, Wall and Wani successfully isolated the active alkaloid and named it Camptothecin.[5][6] This process involved systematically separating the crude plant extract into various fractions and testing each for its ability to kill cancer cells, specifically in the L1210 mouse leukemia assay. The fraction that showed the highest activity was then subjected to further separation until the pure, crystalline compound was obtained.[5]

Mechanism of Action: A Potent Topoisomerase I Inhibitor

The initial excitement surrounding Camptothecin's anticancer potential was tempered by its poor water solubility and significant toxicity in early clinical trials using its sodium salt.[7] However, a pivotal discovery in the 1980s revitalized interest in the compound: the elucidation of its unique mechanism of action.

Camptothecin was found to be a potent and specific inhibitor of DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[8] The mechanism unfolds as follows:

-

Topoisomerase I Function: During DNA replication, topoisomerase I relieves the torsional stress in the DNA double helix by creating a transient single-strand break, allowing the DNA to unwind. The enzyme then reseals the break.

-

Camptothecin's Intervention: Camptothecin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break. This stabilized complex is often referred to as the "cleavable complex."

-

Collision and DNA Damage: When a DNA replication fork encounters this stabilized cleavable complex, it leads to a collision, resulting in a permanent and lethal double-strand break in the DNA.

-

Apoptosis Induction: This irreversible DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis, in the cancer cell.

This targeted mechanism of action, particularly effective against rapidly dividing cancer cells, established Camptothecin as a highly promising therapeutic agent.

Data Presentation: Preclinical and Clinical Efficacy

The potent cytotoxic effects of Camptothecin and its analogs have been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Early Preclinical Cytotoxicity of Camptothecin

| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) |

| Various Human Cell Lines | Epithelioid Sarcoma, Colon, Breast, Ovarian Carcinoma, Glioblastoma, Neuroblastoma | 12.5 - 25 | 24 |

| L1210 | Leukemia | Not specified | Not specified |

| P388 | Leukemia | Not specified | Not specified |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Early Clinical Trial of Camptothecin Sodium Salt (NSC-100880)

| Number of Patients | Tumor Types | Response | Toxicity |

| 40 | Various advanced cancers | 1 complete remission, 3 partial remissions | Hemorrhagic cystitis, myelosuppression |

Table 3: Comparative Efficacy of Camptothecin Analogs in a Phase III Trial (Relapsed Small Cell Lung Cancer)

| Treatment | Median Overall Survival (months) | Median Progression-Free Survival (months) | Objective Response Rate (%) |

| Liposomal Irinotecan | 7.9 | 4.0 | 44.1 |

| Topotecan | 8.3 | 3.3 | 21.6 |

Experimental Protocols

Representative Traditional Preparation: Camptotheca acuminata Decoction

Objective: To prepare an aqueous extract of Camptotheca acuminata for internal use, based on traditional methods.

Materials:

-

Dried bark or branches of Camptotheca acuminata (50-100 g)

-

Water (50-100 mL)

-

Clay or ceramic pot (ironware is traditionally avoided)[2]

-

Strainer

Protocol:

-

Place the dried plant material into the pot.

-

Add an equal amount of water to the plant material.

-

Bring the mixture to a boil over high heat.

-

Reduce the heat and simmer for a duration as prescribed by a TCM practitioner.

-

Strain the resulting liquid to remove the solid plant material.

-

The decoction is then consumed, typically once a day, as directed.

Laboratory Isolation of Camptothecin: Bioactivity-Directed Fractionation (Representative Protocol)

Objective: To isolate pure Camptothecin from Camptotheca acuminata plant material.

Materials:

-

Dried and powdered Camptotheca acuminata plant material (e.g., bark, stems)

-

Solvents for extraction (e.g., ethanol, hexane, chloroform, ethyl acetate)

-

Chromatography apparatus (e.g., column chromatography with silica gel)

-

In vitro bioassay system (e.g., L1210 leukemia cell line)

-

Analytical instrumentation for structure elucidation (e.g., NMR, mass spectrometry, X-ray crystallography)

Protocol:

-

Crude Extraction: Extract the powdered plant material with a suitable solvent (e.g., ethanol) to obtain a crude extract.

-

Initial Fractionation: Partition the crude extract between two immiscible solvents (e.g., hexane and a more polar solvent) to separate compounds based on polarity.

-

Bioassay: Test each fraction for its cytotoxic activity against the L1210 cell line.

-

Selection of Active Fraction: The fraction demonstrating the highest cytotoxicity is selected for further purification.

-

Chromatographic Separation: Subject the active fraction to column chromatography. Elute the column with a gradient of solvents of increasing polarity to separate the components.

-

Iterative Fractionation and Bioassay: Collect multiple fractions from the chromatography column and test each for bioactivity.

-

Purification to Homogeneity: Repeat the chromatographic separation and bioassay steps on the most active fractions until a single, pure compound is isolated.

-

Structure Elucidation: Determine the chemical structure of the pure compound using analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Mandatory Visualizations

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin's mechanism of action leading to apoptosis.

Experimental Workflow for Bioactivity-Directed Fractionation

Caption: Workflow for isolating Camptothecin.

Development of Camptothecin Analogs

The challenges of poor solubility and toxicity associated with the parent Camptothecin molecule spurred extensive research into developing synthetic analogs with improved pharmacological properties. This led to the creation of two highly successful and widely used chemotherapy drugs:

-

Topotecan (Hycamtin®): A water-soluble analog approved for the treatment of ovarian cancer and small cell lung cancer.[9]

-

Irinotecan (Camptosar®): A water-soluble prodrug that is converted in the body to its active metabolite, SN-38. It is a cornerstone in the treatment of colorectal cancer.[10]

The development of these analogs represents a significant milestone in cancer chemotherapy, demonstrating the power of modifying a natural product to enhance its therapeutic potential.

Conclusion

The journey of Camptothecin, from its use in ancient Chinese medicine to its indispensable role in modern oncology, is a testament to the invaluable contributions of natural products to drug discovery. The story of the "Happy Tree" continues to inspire scientists to explore the vast potential of traditional knowledge in the quest for new and effective therapies. The ongoing research into novel Camptothecin analogs and delivery systems ensures that the legacy of this remarkable molecule will endure for years to come.

References

- 1. youtube.com [youtube.com]

- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 3. Traditional Chinese medicine in the prevention and treatment of cancer and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traditional Chinese medicine in the treatment of symptoms in patients with advanced cancer - Ling - Annals of Palliative Medicine [apm.amegroups.org]

- 5. acs.org [acs.org]

- 6. Plant Antitumor Agents. I. The Isolation and Structure of Camptothecin, a Novel Alkaloidal Leukemia and Tumor Inhibitor from Camptotheca acuminata1,2 – ScienceOpen [scienceopen.com]

- 7. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The long story of camptothecin: From traditional medicine to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Ancient Chinese medicine unlocks new possibilities for cancer treatment | Yale News [news.yale.edu]

Camptothecin's Precision Strike: A Technical Guide to the Inhibition of Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin (CPT), a quinoline alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a cornerstone in cancer chemotherapy.[1][][3] Its potent antitumor activity stems from a unique mechanism of action: the specific inhibition of human DNA topoisomerase I (TOP1).[4][5] This guide provides an in-depth technical exploration of the molecular interactions and cellular consequences of CPT's engagement with TOP1. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core mechanism, experimental methodologies to probe this interaction, and the cellular pathways that dictate the ultimate fate of cancer cells exposed to this class of drugs.

Introduction: The Key Players

Camptothecin: A Natural Product with Potent Anticancer Activity

Camptothecin is a pentacyclic alkaloid characterized by a highly reactive E-ring lactone, which is essential for its biological activity.[6] This lactone ring can reversibly hydrolyze to an inactive carboxylate form, a property that has significant pharmacological implications.[5][6] The parent compound's low water solubility and toxicity spurred the development of numerous synthetic derivatives, such as topotecan and irinotecan, which exhibit improved pharmacokinetic profiles while retaining the core mechanism of TOP1 inhibition.[1][7][8]

Topoisomerase I: The Guardian of DNA Topology

DNA topoisomerase I is a ubiquitous nuclear enzyme essential for resolving topological stress in DNA that arises during fundamental cellular processes like replication, transcription, and recombination.[6][9] TOP1 functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax before the enzyme reseals the break.[7][10][11] This catalytic cycle is a finely tuned process that is critical for maintaining genomic integrity.

The Core Mechanism of Action: Trapping the Cleavable Complex

The antitumor effect of camptothecin is not due to the inhibition of TOP1's catalytic activity per se, but rather to its ability to "poison" the enzyme by trapping a key intermediate in its reaction cycle.[9]

The Topoisomerase I Catalytic Cycle

The catalytic cycle of TOP1 can be summarized in three key steps:

-

DNA Binding: TOP1 non-covalently binds to duplex DNA.[12]

-

DNA Cleavage: The enzyme introduces a single-strand break via a transesterification reaction, where the catalytic tyrosine residue (Tyr723 in humans) forms a covalent bond with the 3'-phosphate of the cleaved DNA strand.[12][13] This results in a "cleavable complex."

-

DNA Religation: The 5'-hydroxyl end of the broken DNA strand attacks the phosphotyrosine bond, resealing the DNA backbone and releasing the enzyme.[13] Under normal conditions, the religation step is much faster than the cleavage step, ensuring that the concentration of the cleavable complex remains low.[13]

Camptothecin's Interruption of the Cycle

Camptothecin exerts its effect by binding to the TOP1-DNA cleavable complex.[7][14] This binding event creates a stable ternary complex (CPT-TOP1-DNA) that physically obstructs the DNA religation step.[5][6][15]

Key Molecular Interactions:

-

Intercalation: CPT intercalates into the DNA at the site of the single-strand break, mimicking a DNA base pair.[6][13] It inserts itself between the upstream (-1) and downstream (+1) base pairs of the cleavage site.[13]

-

Hydrogen Bonding: The drug forms specific hydrogen bonds with both the enzyme and the DNA. The critical E-ring hydroxyl group forms a hydrogen bond with the side chain of Aspartic Acid 533 (Asp533) in TOP1.[1][3] The D-ring carbonyl group interacts with the +1 cytosine on the non-cleaved strand.[1] The lactone moiety also forms hydrogen bonds with Arginine 364 (Arg364).[1][3]

This stabilization of the cleavable complex transforms TOP1 from an essential enzyme into a DNA-damaging agent.[13]

References

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacology of camptothecin and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Irreversible trapping of the DNA-topoisomerase I covalent complex. Affinity labeling of the camptothecin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Camptothecin: A Deep Dive into its Structure-Function Relationship for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree, has emerged as a pivotal compound in cancer chemotherapy.[] Its potent antitumor activity stems from its unique mechanism of action: the inhibition of DNA topoisomerase I (Topo I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] This guide provides an in-depth technical exploration of the intricate relationship between camptothecin's molecular structure and its biological function, offering valuable insights for researchers and professionals involved in the development of novel anticancer therapeutics. We will delve into the critical structural features governing its activity, the molecular cascade it triggers within cancer cells, and the experimental methodologies used to evaluate its efficacy.

The Core Structure and its Significance

The camptothecin molecule is a rigid, planar pentacyclic structure composed of five rings labeled A through E.[3] The structure-activity relationship (SAR) studies have unequivocally demonstrated that the integrity of this core scaffold is essential for its biological activity.[4]

Key Structural Features for Anti-cancer Activity:

-

The Lactone E-Ring: The α-hydroxy lactone in the E-ring is arguably the most critical feature for camptothecin's antitumor effect.[5][6] This ring exists in a pH-dependent equilibrium between an active, closed lactone form and an inactive, open carboxylate form.[5][7] The closed lactone is essential for binding to the Topo I-DNA complex and inhibiting its function.[5] Hydrolysis to the carboxylate form at physiological pH significantly reduces its activity.[5]

-

The Chiral Center at C-20: The (S)-configuration at the C-20 chiral center within the E-ring is an absolute requirement for activity.[6] The (R)-configuration is inactive, highlighting the stereospecificity of the interaction with the Topo I-DNA covalent complex.[6][8] The 20(S)-hydroxyl group is believed to form a crucial hydrogen bond with the Asp533 residue of Topoisomerase I.[8]

-

The A and B Rings: The quinoline moiety comprising the A and B rings is also important for the antitumor potential of camptothecin.[6] Modifications on these rings have led to the development of clinically approved analogs with improved pharmacological properties.[4][9]

-

The D-Ring Pyridone Moiety: The pyridone moiety of the D-ring is another essential structural feature for maintaining the activity of CPT analogues.[4]

Mechanism of Action: Poisoning Topoisomerase I

Camptothecin and its derivatives are not classic enzyme inhibitors that block the active site. Instead, they act as "poisons" of the Topoisomerase I-DNA complex.[10][11]

-

Topo I-DNA Complex Formation: Topoisomerase I relieves DNA supercoiling by introducing a transient single-strand break. It does this by forming a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate of the cleaved DNA strand, creating a "cleavable complex".[2][11]

-

CPT Intercalation and Stabilization: Camptothecin intercalates into the DNA at the site of the single-strand break, stacking between the base pairs.[11] This binding stabilizes the cleavable complex, preventing the re-ligation of the DNA strand.[][2][11]

-

Collision with Replication Forks: During the S-phase of the cell cycle, the advancing DNA replication fork collides with the stabilized CPT-Topo I-DNA ternary complex.[12] This collision converts the reversible single-strand break into an irreversible and lethal double-strand break.[12]

-

Induction of Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S or G2/M phase.[] If the damage is irreparable, the cell undergoes programmed cell death, or apoptosis.[][13]

Signaling Pathway of Camptothecin-Induced Apoptosis

The DNA damage inflicted by camptothecin initiates a complex signaling cascade that culminates in apoptosis, primarily through the mitochondrial pathway.[]

References

- 2. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

Camptothecin Derivatives: A Technical Guide to Chemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a pivotal compound in cancer chemotherapy.[1][2] Its unique mechanism of action, the inhibition of DNA topoisomerase I, has spurred the development of numerous derivatives aimed at improving its clinical efficacy by enhancing solubility, stability, and reducing toxicity.[3][4] This technical guide provides a comprehensive overview of the chemical properties of camptothecin and its key derivatives, detailing their structure-activity relationships, mechanism of action, and the experimental protocols used for their evaluation. Quantitative data on their biological activity is presented in structured tables, and key cellular pathways are illustrated through detailed diagrams.

Core Chemical Structure and Physicochemical Properties

Camptothecin possesses a planar pentacyclic ring structure, which is a critical feature for its interaction with the topoisomerase I-DNA complex.[5] The molecule comprises a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral α-hydroxy lactone ring (ring E) with an (S) configuration at position 20.[5][] This (S) configuration is essential for its biological activity.[1][3]

A key chemical characteristic of camptothecin is the hydrolytic instability of the E-ring lactone.[1] Under physiological pH, the lactone ring undergoes a reversible hydrolysis to an inactive open-ring carboxylate form.[1][5] The closed lactone form is favored in acidic environments, a characteristic often found in the microenvironment of tumor cells.[1][5] The lipophilicity of CPT derivatives enhances cellular uptake via passive diffusion and can improve the stability of the lactone ring by promoting its partitioning into red blood cells, thereby reducing hydrolysis.[1]

Table 1: Physicochemical Properties of Camptothecin

| Property | Value | Reference |

| IUPAC Name | (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione | [1] |

| CAS Number | 7689-03-4 | [1] |

| Molecular Formula | C₂₀H₁₆N₂O₄ | [1] |

| Molar Mass | 348.358 g·mol⁻¹ | [1] |

| Melting Point | 275 to 277 °C (527 to 531 °F) | [1] |

| Water Solubility | ~0.01 mg/mL (practically insoluble) | [] |

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of camptothecin and its derivatives is the nuclear enzyme DNA topoisomerase I (Top1).[3][7][8] Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[7][8] The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the "cleavable complex".[7] Camptothecins intercalate into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][7]

This stabilized ternary complex (Top1-DNA-CPT) becomes a roadblock for the DNA replication machinery.[3] The collision of the replication fork with this complex leads to the conversion of reversible single-strand breaks into irreversible double-strand breaks, which are highly cytotoxic and trigger downstream cellular responses, including cell cycle arrest and apoptosis.[1][9]

Caption: Mechanism of Camptothecin-induced cytotoxicity.

Structure-Activity Relationship (SAR)

Extensive research has elucidated the structure-activity relationships of camptothecin derivatives, guiding the synthesis of analogues with improved therapeutic profiles.[3][10]

-

Ring A and B Modifications: Substitutions at positions 7, 9, 10, and 11 can significantly impact the drug's potency, solubility, and stability.[10]

-

Position 7: Alkyl substitutions, such as ethyl (C₂H₅), increase lipophilicity and cytotoxicity.[1] Introducing a basic nitrogen in a carbon chain at this position can enhance water solubility.[5]

-

Positions 9 and 10: Electron-withdrawing groups (e.g., amino, nitro) or a hydroxyl group at these positions can increase activity.[5] The 10-hydroxy substituent is important for the activity of SN-38, the active metabolite of irinotecan.[2]

-

-

Ring E Modifications: The integrity of the α-hydroxy lactone ring is crucial for activity.[3] The (S)-configuration at the C-20 chiral center is an absolute requirement for Top1 inhibition.[3]

Key Camptothecin Derivatives in Clinical Use

Modifications to the parent CPT molecule have led to the development of several clinically approved drugs with improved pharmacological properties.[4]

-

Topotecan: A semi-synthetic, water-soluble derivative used in the treatment of ovarian and small-cell lung cancer.[]

-

Irinotecan (CPT-11): A prodrug that is converted in vivo to its active metabolite, SN-38, by carboxylesterases.[11][12] It is used for treating colorectal cancer.[]

-

Belotecan: Another derivative used in the treatment of small-cell lung and ovarian cancer.[2]

Table 2: Cytotoxicity (IC₅₀) of Camptothecin and its Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Camptothecin | HT-29 (Colon) | 10 | [13] |

| Topotecan (TPT) | HT-29 (Colon) | 33 | [13] |

| Irinotecan (CPT-11) | HT-29 (Colon) | >100 | [13] |

| SN-38 | HT-29 (Colon) | 8.8 | [13] |

| 9-Aminocamptothecin (9-AC) | HT-29 (Colon) | 19 | [13] |

| Camptothecin | HT29 (Colon) | 37 | [14] |

| Camptothecin | LOX (Melanoma) | 48 | [14] |

| Camptothecin | SKOV3 (Ovarian) | 48 | [14] |

Cellular Response and Signaling Pathways

The DNA damage induced by camptothecins activates complex cellular signaling pathways that determine the cell's fate.

-

DNA Damage Response (DDR): The double-strand breaks activate checkpoint pathways, primarily the ATR/Chk1 and ATM/Chk2 pathways, leading to cell cycle arrest, typically in the S or G2 phase.[7][15]

-

Apoptosis Induction: If the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis).[] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[][16]

-

NF-κB Signaling: In some cancer cells, camptothecin treatment can activate the NF-κB pathway, which is a pro-survival signal that can confer resistance to the drug.[7][15]

Caption: Key signaling pathways activated by CPT.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 5 mM EDTA, 300 µg/mL BSA)

-

Test compound (dissolved in DMSO)

-

Agarose gel (0.8-1%)

-

Ethidium bromide or other DNA stain

-

5x Loading dye

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µL of 10x reaction buffer and 200-400 ng of plasmid DNA.[17][18]

-

Add the test compound at various concentrations. Include a positive control (known inhibitor like CPT) and a negative control (DMSO vehicle).

-

Adjust the final reaction volume to 20 µL with distilled water.

-

Initiate the reaction by adding 1-5 units of purified Topoisomerase I to each tube.

-

Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K.

-

Load the samples onto an agarose gel and perform electrophoresis for 2-3 hours at 5-10 V/cm.[19]

-

Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.

-

Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a band that migrates further down the gel compared to the control with active Top1.

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[20]

-

Treat the cells with serial dilutions of the test compound for a desired period (e.g., 24, 48, or 72 hours).[20] Include untreated cells as a negative control and a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Camptothecin and its derivatives remain a cornerstone of cancer therapy, with a well-defined mechanism of action and extensive structure-activity relationship data to guide further drug development. The challenges of poor solubility and lactone instability of the parent compound have been successfully addressed through the synthesis of analogues like topotecan and irinotecan. Current research focuses on developing new derivatives with improved pharmacokinetic profiles, the ability to overcome drug resistance, and targeted delivery to tumor tissues. The experimental protocols detailed in this guide are fundamental tools for the continued evaluation and optimization of this important class of anticancer agents.

References

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Camptothecin [bionity.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. youtube.com [youtube.com]

- 9. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Development of Novel Camptothecin Drugs: Ingenta Connect [ingentaconnect.com]

- 12. Pharmacokinetics of orally administered camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay of topoisomerase I activity [protocols.io]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The intricate Biosynthesis of Camptothecin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of camptothecin (CPT), a potent anti-cancer monoterpenoid indole alkaloid. Geared towards researchers, scientists, and drug development professionals, this document details the biosynthetic pathway, key enzymatic players, and quantitative data, alongside detailed experimental protocols and visual pathway representations.

Introduction to Camptothecin Biosynthesis

Camptothecin is a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata. Its derivatives, such as topotecan and irinotecan, are widely used in cancer chemotherapy. The biosynthesis of camptothecin is a complex process that involves the convergence of the shikimate and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. While the general outline of the pathway is understood, significant variations exist between different camptothecin-producing plant species, most notably Camptotheca acuminata and Ophiorrhiza pumila.

The Camptothecin Biosynthetic Pathway

The biosynthesis of camptothecin begins with the formation of two key precursors: tryptamine, derived from the shikimate pathway, and secologanin, an iridoid glucoside originating from the MEP or MVA pathway.

2.1. Tryptamine Biosynthesis: The amino acid tryptophan, produced via the shikimate pathway, is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[1][2] In C. acuminata, two TDC genes, tdc1 and tdc2, have been identified and shown to be differentially regulated.[1]

2.2. Secologanin Biosynthesis: The iridoid pathway leading to secologanin is a multi-step process involving several enzymes, including geraniol synthase (GES), geraniol 10-hydroxylase (G10H), and secologanin synthase (SLS).

2.3. Condensation and a Divergent Path: The crucial condensation of tryptamine and a seco-iridoid marks a key divergence in the pathway between different plant species.

-

In Ophiorrhiza pumila, tryptamine condenses with secologanin, catalyzed by strictosidine synthase (STR) , to form 3-α(S)-strictosidine. This is considered the canonical pathway for many monoterpenoid indole alkaloids.[3]

-

In Camptotheca acuminata, a different route is taken. Tryptamine condenses with secologanic acid, not secologanin, to form strictosidinic acid.[4] This fundamental difference highlights the evolutionary divergence of the camptothecin biosynthetic machinery.

2.4. Post-Condensation Steps: The downstream pathway from either strictosidine or strictosidinic acid to camptothecin involves a series of complex oxidative reactions, cyclizations, and rearrangements. While several intermediates such as strictosamide, pumiloside, and deoxypumiloside have been identified, the exact enzymatic steps and the enzymes involved, particularly the specific cytochrome P450 monooxygenases (CYP450s), are still under active investigation.[4]

Key Enzymes in Camptothecin Biosynthesis

Several key enzymes that play pivotal roles in the camptothecin biosynthetic pathway have been identified and characterized.

| Enzyme | Abbreviation | Function | Source Organism(s) |

| Tryptophan Decarboxylase | TDC | Catalyzes the decarboxylation of tryptophan to tryptamine. | Camptotheca acuminata, Ophiorrhiza pumila |

| Strictosidine Synthase | STR | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. | Ophiorrhiza pumila, Rauvolfia serpentina |

| Geraniol 10-hydroxylase | G10H | A cytochrome P450 enzyme involved in the early steps of secologanin biosynthesis. | Camptotheca acuminata, Ophiorrhiza pumila |

| Secologanin Synthase | SLS | A cytochrome P450 enzyme that catalyzes the final steps in secologanin formation. | Camptotheca acuminata, Ophiorrhiza pumila |

| Cytochrome P450s | CYP450s | A large family of enzymes involved in the oxidative steps of the downstream pathway. | Camptotheca acuminata |

Quantitative Data on Camptothecin Biosynthesis

The production of camptothecin and its intermediates varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Elicitors can also be used to enhance the production of these compounds.

Table 4.1: Camptothecin and 10-Hydroxycamptothecin Content in Camptotheca acuminata Tissues

| Tissue | Camptothecin (mg/g dry weight) | 10-Hydroxycamptothecin (mg/g dry weight) |

| Roots | 0.051 | Undetectable |

| Stems | - | - |

| Leaves (Young) | 0.2249 - 0.3162 | - |

| Leaves (Old) | 0.0392 - 0.0572 | - |

| Flower Buds (Young) | 2.46 | 1.41 |

| Flowers (Opening) | Undetectable | - |

| Flowers (Fading) | Undetectable | - |

| Seeds | - | - |

| Dried Shoots (bulk) | 0.042 | - |

| Data compiled from multiple sources.[5][6] |

Table 4.2: Effect of Elicitors on Camptothecin Production in Camptotheca acuminata Plantlets

| Elicitor Treatment | Camptothecin (mg/g dry weight) | % Increase |

| Control | - | - |

| 5 g/L PEG | 0.21 | 50.0 |

| 50 µM AgNO₃ | 0.26 | 73.3 |

| 10 µM MeJa | 0.25 | 78.6 |

| Data from Pu et al., 2022.[5][7] |

Table 4.3: Kinetic Parameters of Tryptophan Decarboxylase (CaTDC3) from Camptotheca acuminata

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| L-Tryptophan | 114.7 ± 11.2 | 0.18 ± 0.01 | 1569.3 |

| Data from Wang et al., 2022.[8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of camptothecin biosynthesis.

5.1. Extraction and Quantification of Camptothecin from Plant Material by HPLC

This protocol describes the extraction of camptothecin from dried plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, roots)

-

Methanol (HPLC grade)

-

Ethanol (60% and 70%)

-

Chloroform

-

Water (deionized or HPLC grade)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Camptothecin standard

-

Whatman No. 1 filter paper

-

Centrifuge and tubes

-

Rotary evaporator

-

HPLC system with a C18 column and UV or DAD detector

Procedure:

-

Extraction:

-

Weigh approximately 0.1 g of dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% ethanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification (for crude extracts):

-

Evaporate the ethanol from the pooled supernatant under vacuum.

-

Adjust the pH of the remaining aqueous solution to 3.0 with formic acid.

-

Partition the acidic solution three times with an equal volume of chloroform.

-

Collect the chloroform layers and evaporate to dryness.

-

Redissolve the residue in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient is: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 370 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve of camptothecin at known concentrations.

-

Inject the standards and the prepared sample extracts into the HPLC.

-

Identify the camptothecin peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the amount of camptothecin in the samples by comparing the peak area to the standard curve.

-

5.2. In Vitro Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol outlines a method to determine the activity of TDC by measuring the formation of tryptamine from tryptophan.

Materials:

-

Purified TDC enzyme or crude protein extract

-

L-tryptophan

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Methanol (HPLC grade)

-

HPLC system as described in 5.1.

-

Tryptamine standard

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

10 µM PLP

-

1 mM L-tryptophan

-

Enzyme solution (appropriate concentration to ensure linearity of the reaction over time)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis of Tryptamine:

-

Use the same HPLC system as for camptothecin analysis, but with a mobile phase gradient optimized for tryptamine separation (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Detect tryptamine at 280 nm.

-

-

Data Analysis:

-

Quantify the amount of tryptamine produced by comparing the peak area to a standard curve of tryptamine.

-

Calculate the enzyme activity in units such as nmol/min/mg of protein.

-

5.3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general workflow for analyzing the expression levels of camptothecin biosynthesis genes.

Materials:

-

Plant tissue samples

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target genes (e.g., TDC, STR, G10H, SLS) and a reference gene (e.g., Actin, Ubiquitin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Visualizing the Biosynthetic Landscape

Diagrams are essential tools for understanding the complex relationships within the camptothecin biosynthetic pathway and the experimental approaches used to study it.

Caption: The biosynthetic pathway of camptothecin, highlighting the divergence between O. pumila and C. acuminata.

Caption: A generalized experimental workflow for studying camptothecin biosynthesis.

Conclusion

The biosynthesis of camptothecin is a fascinating and complex area of plant secondary metabolism with significant implications for the pharmaceutical industry. While substantial progress has been made in elucidating the pathway and identifying key enzymes, many questions remain, particularly regarding the downstream oxidative steps and the regulatory networks that control the pathway. This technical guide serves as a valuable resource for researchers in the field, providing a solid foundation of current knowledge and practical methodologies to drive further discoveries in the quest to sustainably produce this vital anti-cancer compound.

References

- 1. Divergent camptothecin biosynthetic pathway in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrosequencing of the Camptotheca acuminata transcriptome reveals putative genes involved in camptothecin biosynthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variation in camptothecin content in Camptotheca acuminata leaves [ejournal.sinica.edu.tw]

- 9. elearning.unite.it [elearning.unite.it]

Unveiling the Core: A Technical Guide to Camptothecin's Pentacyclic Ring Structure

For Researchers, Scientists, and Drug Development Professionals

Camptothecin, a potent quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree, has carved a significant niche in oncology.[1][][3] Its unique pentacyclic ring structure is the cornerstone of its potent anti-cancer activity, which primarily stems from the inhibition of DNA topoisomerase I (Top1).[4][5][6][7] This in-depth technical guide delves into the core of camptothecin's structure, its mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate its efficacy, providing a comprehensive resource for professionals in drug development and cancer research.

The Pentacyclic Core: A Fusion of Rings with Potent Function

Camptothecin's characteristic structure is a planar, five-ring system composed of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone ring (D), and a chiral α-hydroxy lactone ring (E).[1][][8] This rigid, planar architecture is a critical determinant of its ability to interact with the Topoisomerase I-DNA complex.[8]

| Ring | Moiety | Key Features |

| A, B, C | Pyrrolo[3,4-β]-quinoline | Forms the core heterocyclic system. Substitutions on the A and B rings can modulate activity and solubility.[9][10] |

| D | Conjugated Pyridone | Interacts with the +1 cytosine on the non-cleaved DNA strand, stabilizing the Top1-DNA complex through hydrogen bonding.[8] |

| E | α-hydroxy lactone | Contains the crucial chiral center at position 20 in the (S) configuration, which is essential for activity.[8][9] This ring is susceptible to hydrolysis, leading to an inactive carboxylate form.[8][11] |

Mechanism of Action: Trapping the Topoisomerase I-DNA Complex

Camptothecin's cytotoxic effects are a direct consequence of its interaction with the nuclear enzyme Topoisomerase I.[4][5][6] Top1 plays a vital role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[5] Camptothecin exerts its inhibitory effect by stabilizing the covalent complex formed between Top1 and DNA, known as the cleavable complex.[1][4][5][6]

This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[4][5] When a replication fork encounters this stabilized ternary complex (Top1-DNA-Camptothecin), the single-strand break is converted into a lethal double-strand break, triggering cell cycle arrest, primarily in the S and G2 phases, and ultimately leading to apoptosis.[][5][6][9]

Caption: Camptothecin's mechanism of action, illustrating the stabilization of the Top1-DNA cleavable complex.

Structure-Activity Relationship: Key Determinants of Potency

Extensive structure-activity relationship (SAR) studies have elucidated the critical structural features of camptothecin required for its anti-tumor activity.

| Structural Feature | Importance for Activity |

| Intact Lactone E-ring | Essential for activity. The hydrolyzed carboxylate form is inactive.[8][9] |

| (S)-configuration at C-20 | The (S) stereochemistry at the chiral center is absolutely required for Top1 inhibition. The (R)-epimer is inactive.[8][9] |

| Planar Pentacyclic System | The planarity of the A, B, C, and D rings is crucial for intercalation into the DNA-Top1 complex.[8] |

| Substitutions on A and B rings | Modifications at positions 7, 9, 10, and 11 can significantly impact potency, solubility, and stability.[10][12] For instance, alkyl substitutions at position 7 have shown increased cytotoxicity.[8] |

Quantitative Analysis of Camptothecin's Biological Activity

The cytotoxic and inhibitory potential of camptothecin and its analogs are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of these compounds.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Camptothecin | HT-29 | Cytotoxicity | 10 nM | [13] |

| Camptothecin | Various (average of 60) | Growth Inhibition (GI50) | Varies | [12] |

| Camptothecin | HCT116 | Cytotoxicity | ~5.2 µM (Hoechst) | [14] |

| Camptothecin | K562 | Antiproliferative | < 1 µM | [15] |

| Camptothecin | Primary mouse hepatocytes | Apoptosis (with TNF) | 13 µM | [16] |

| Camptothecin | Cell-free | Topoisomerase I Inhibition | 0.68 µM | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of camptothecin and its derivatives.

Topoisomerase I Inhibition Assay (Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I reaction buffer, and the test compound (dissolved in a suitable solvent like DMSO) or solvent control.

-

Enzyme Addition: Add purified Topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[15]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as the persistence of the supercoiled DNA form.

Caption: Workflow for a Topoisomerase I relaxation assay.

Cytotoxicity Assay (MTT or PrestoBlue)

This assay determines the concentration of a compound that is toxic to a certain percentage of cells (e.g., IC50).

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, SiHa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][17]

-

Compound Treatment: Treat the cells with a serial dilution of camptothecin or a vehicle control (e.g., DMSO).[14][18]

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[17][18]

-